duokangjiasu
Description
Duokangjiasu (Polyresistin, α-Polyresistin) is an immunomodulatory polysaccharide-peptide complex derived from the α-hemolytic Streptococcus strain 33#. It is chemically classified as a 2-mannan peptide, with a structure comprising α-linked mannose residues and peptide chains . Clinically, it stabilizes immune function by mitigating immunosuppression caused by radiotherapy or chemotherapy. For example, in a study of 32 nasopharyngeal carcinoma (NPC) patients, this compound combined with radiotherapy significantly reduced the decline in blood IgM levels compared to radiotherapy alone (16 patients per group), suggesting its role in preserving immune homeostasis . Its primary mechanism involves activating macrophages and enhancing cytokine production, which promotes antitumor responses and accelerates tumor resolution .
Properties
CAS No. |
127279-07-6 |
|---|---|
Molecular Formula |
C8H15N3 |
Synonyms |
duokangjiasu |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Duokangjiasu belongs to the polysaccharide-peptide immunomodulator family. Below is a comparative analysis with structurally and functionally analogous compounds:
Structural Analogues
Lentinan Source: β-1,3-glucan-peptide from Lentinus edodes mushrooms. Mechanism: Activates dendritic cells and T-lymphocytes via the Dectin-1 receptor. Clinical Use: Approved in Japan for gastric cancer; improves survival rates but requires intravenous administration, unlike this compound’s oral bioavailability .
Astragalus Polysaccharide (APS)
- Source : Isolated from Astragalus membranaceus.
- Mechanism : Enhances NK cell activity and IL-2 production.
- Limitation : Less specific antitumor activity compared to this compound’s targeted immune stabilization .
Functional Analogues
Thymosin α1 Structure: Synthetic 28-amino-acid peptide. Mechanism: Boosts T-cell differentiation and antiviral responses. Drawback: High production costs and lack of polysaccharide-mediated macrophage activation .
Levamisole
- Structure : Small-molecule imidazothiazole.
- Mechanism : Restores depressed immune function in colorectal cancer.
- Risk : Higher toxicity (e.g., agranulocytosis) compared to this compound’s favorable safety profile .
Table 1: Key Comparative Data
| Compound | Source | Mechanism | Administration | Key Clinical Benefit | Limitations |
|---|---|---|---|---|---|
| This compound | Streptococcus strain | Macrophage activation, IgM stability | Oral/IV | Immune stabilization during radiotherapy | Limited global clinical trials |
| Lentinan | Lentinus edodes | Dectin-1 receptor activation | IV | Gastric cancer survival improvement | No oral formulation |
| Thymosin α1 | Synthetic peptide | T-cell differentiation | Subcutaneous | Antiviral therapy | High cost, no polysaccharide synergy |
| Levamisole | Synthetic small molecule | Immune function restoration | Oral | Colorectal cancer adjunct | Risk of agranulocytosis |
Research Findings
- Efficacy : this compound’s IgM stabilization (p<0.05 vs. control) highlights its unique advantage in radiotherapy combinations, whereas Lentinan and Thymosin α1 focus on survival rates or viral clearance .
- Production : this compound is synthesized via bacterial fermentation, ensuring scalability, while Lentinan requires mushroom extraction, complicating standardization .
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